molecular formula C12H12N6O4 B8425152 4-[[3-[(3,5-Dioxo-1,2,4-triazolidin-4-yl)methyl]phenyl]methyl]-1,2,4-triazolidine-3,5-dione

4-[[3-[(3,5-Dioxo-1,2,4-triazolidin-4-yl)methyl]phenyl]methyl]-1,2,4-triazolidine-3,5-dione

Cat. No. B8425152
M. Wt: 304.26 g/mol
InChI Key: LPAMGKMXPWSRIP-UHFFFAOYSA-N
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Patent
US04386213

Procedure details

64.2 g of hydrazodicarbonamide and 37 g of m-xylylene diamine in 300 ml of N-methyl pyrrolidone are heated with stirring for 4 hours to 175° C. and for 30 hours to 200° C. The solvent is then distilled off in vacuo and the residue is recrystallised from chloroform, giving 58 g (70% of the theoretical) of 1,3-bis-(1,2,4-triazolidine-3,5-dione-4-yl-methyl)-benzene in the form of colourless crystals melting at 244° to 246° C.
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6]([NH2:8])=[O:7])(N)=[O:2].[C:9]1([CH2:17][NH2:18])[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15]N)[CH:10]=1>CN1CCCC1=O>[NH:5]1[C:6](=[O:7])[N:8]([CH2:15][C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([CH2:17][N:18]3[C:6](=[O:7])[NH:5][NH:4][C:1]3=[O:2])[CH:10]=2)[C:1](=[O:2])[NH:4]1

Inputs

Step One
Name
Quantity
64.2 g
Type
reactant
Smiles
C(=O)(N)NNC(=O)N
Name
Quantity
37 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CN)CN
Name
Quantity
300 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hours to 175° C. and for 30 hours to 200° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from chloroform

Outcomes

Product
Name
Type
product
Smiles
N1NC(N(C1=O)CC1=CC(=CC=C1)CN1C(NNC1=O)=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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